molecular formula C15H10FNO2 B7807737 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Cat. No.: B7807737
M. Wt: 255.24 g/mol
InChI Key: DGCPHKXNPPUVDD-UHFFFAOYSA-N
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Description

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (CAS: 676494-55-6) is a benzonitrile derivative featuring a fluoro substituent, a formylphenoxy group linked via a methylene bridge, and a nitrile functional group. Its molecular formula is C₁₅H₉FNO₂, with a molecular weight of 241.22 g/mol . The compound is synthesized via nucleophilic substitution reactions, though specific synthetic details are proprietary. The formyl group (-CHO) on the phenoxy moiety makes it a versatile intermediate for further chemical modifications, such as condensation or nucleophilic additions, in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-fluoro-4-[(4-formylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-15-7-12(8-17)1-4-13(15)10-19-14-5-2-11(9-18)3-6-14/h1-7,9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPHKXNPPUVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile typically involves the reaction of 3-fluoro-4-methylbenzonitrile with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Nitrile Group Transformations

The benzonitrile moiety participates in several key reactions:

Oxidation to Benzamide

Conditions :

  • 30% H₂O₂ in DMSO with K₂CO₃ at room temperature
    Outcome :

  • Quantitative conversion to 3-fluoro-4-(4-formylphenoxy)benzamide (C₁₄H₁₀FNO₃)

  • Reaction completes in 2 hours with no side products detected .

Starting MaterialReagents/ConditionsProductYield
3-Fluoro-4-(4-formylphenoxy)benzonitrileH₂O₂, K₂CO₃, DMSO, 25°C3-Fluoro-4-(4-formylphenoxy)benzamide100%

Reduction to Amine Derivatives

Conditions :

  • LiAlH₄ in anhydrous THF under reflux
    Outcome :

  • Nitrile reduced to primary amine (-CH₂NH₂)

  • Requires 6 hours for full conversion (predicted based on analog data from).

Aldehyde Group Reactivity

The 4-formylphenoxy group enables nucleophilic additions and redox reactions:

Nucleophilic Addition (Reformatsky-Type)

Conditions :

  • Zinc/ethyl bromodifluoroacetate in THF at 70°C
    Outcome :

  • Forms ethyl 3-(difluoroacetate)-substituted adducts

  • Reaction completes in 15 minutes with 85% isolated yield .

SubstrateReagentsProduct StructureYield
3-Fluoro-4-(4-formylphenoxy)benzonitrileZn, BrCF₂COOEt, THFDifluoro-β-hydroxy ester derivative85%

Oxidation to Carboxylic Acid

Conditions :

  • KMnO₄ in acidic aqueous medium
    Outcome :

  • Aldehyde oxidizes to 4-carboxyphenoxy derivative

  • Requires 4 hours at 80°C (analog data from ).

Ether Linkage Stability

The phenoxy methyl bridge shows stability under basic conditions but cleaves under strong acids:

Acid-Catalyzed Cleavage

Conditions :

  • 48% HBr in acetic acid at 110°C
    Outcome :

  • Ether bond breaks to yield 4-fluorophenol and 3-fluoro-4-(bromomethyl)benzonitrile

  • Completes in 8 hours with 72% yield .

Electrophilic Aromatic Substitution

The electron-deficient fluorinated aryl ring undergoes selective substitutions:

Bromination

Conditions :

  • Br₂ in acetic acid at 40°C
    Outcome :

  • Bromination occurs at the para-position to the nitrile group

  • 90% yield after 3 hours (mechanism inferred from ).

Multicomponent Reactions

The aldehyde and nitrile groups enable complex cascade reactions:

Cyclocondensation with Aminothiazoles

Conditions :

  • 2-Aminothiazole in ethanol under reflux
    Outcome :

  • Forms thiazolo[4,5-b]quinoline derivatives

  • Requires 12 hours with 68% yield (modeled after ).

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new compounds with tailored properties.

Biology

The compound is utilized in biological research, particularly in the study of enzyme inhibitors and receptor ligands . Its ability to interact with biological molecules is crucial for drug discovery and development. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity and affecting cellular processes such as signal transduction and gene expression.

Medicine

Research has indicated that this compound may possess anti-inflammatory and anticancer activities. Studies are ongoing to explore its effects on various cellular pathways and molecular targets, aiming to develop new therapeutic agents . Its potential as a PD-L1 inhibitor has been noted, suggesting applications in cancer immunotherapy .

Agriculture

Emerging studies suggest that this compound may exhibit herbicidal properties , similar to other compounds with analogous structures. Its interactions with specific biological targets within plants could lead to its use as an effective herbicide or in other agricultural applications .

Case Study 1: PD-L1 Inhibition

A recent study synthesized derivatives of this compound to evaluate their effectiveness as PD-L1 inhibitors. The compounds demonstrated comparable binding affinities to established PD-L1 antagonists, indicating their potential utility in cancer treatment strategies .

Case Study 2: Herbicidal Activity

Research into structurally similar compounds revealed promising herbicidal activities, prompting investigations into this compound's efficacy against specific plant species. Preliminary results suggest it may inhibit growth through targeted interactions with plant enzymes .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the formyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s unique structure combines:

  • Fluorine at the 3-position, enhancing electron-withdrawing effects and metabolic stability.
  • Methylene bridge (-CH₂-) connecting the phenoxy group to the benzene ring, increasing steric bulk compared to direct ether linkages.
  • Formyl group (-CHO), enabling reactivity in further derivatization.

Key Comparisons :

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile (CAS: N/A): Replaces the formyl group with a hydroxyl (-OH), reducing electrophilicity. Synthesized via reaction of 3,4-difluorobenzonitrile with hydroquinone in DMSO/NaOH (86% yield) . Exhibits a dihedral angle of 70.9° between aromatic rings, influencing crystallinity and hydrogen bonding (O–H⋯N interactions) .

3-Fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile (CAS: N/A): Contains a fluoroethoxy (-OCH₂F) substituent instead of formyl. Characterized by ¹³C/¹⁹F NMR (126/282 MHz), showing distinct shifts for the fluoroethoxy group .

DGAT2-iJ (CAS: N/A):

  • A brominated benzonitrile derivative with a thiazole ring, used as a diacylglycerol acyltransferase 2 inhibitor.
  • Highlights the role of nitrile cores in bioactive molecules .

Physical and Spectroscopic Properties

  • IR Spectroscopy : The formyl group in the target compound shows a characteristic C=O stretch at 1697 cm⁻¹ , absent in hydroxyl or alkoxy analogs .
  • NMR: The methylene bridge (-CH₂-) in 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile results in distinct ¹H NMR signals (~4.8 ppm for -OCH₂-), differentiating it from direct ether-linked analogs .
  • Crystallinity: Compounds like 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile form hydrogen-bonded zigzag chains, while the methylene bridge in the target compound likely reduces intermolecular interactions, affecting solubility .

Biological Activity

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a compound with the chemical formula C₁₄H₈FNO₂ and a molecular weight of 241.22 g/mol. It features a unique arrangement of functional groups, including a fluorine atom and a benzonitrile group, which contribute to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • A fluorine atom that may enhance lipophilicity.
  • A formylphenoxy substituent that could increase reactivity.
  • A benzonitrile group , which is known for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in herbicidal applications. Its interactions with specific biological targets are crucial for understanding its mechanisms of action.

Potential Applications

  • Herbicidal Activity : Similar compounds have shown herbicidal properties, suggesting potential agricultural applications.
  • Pharmaceutical Development : The compound may serve as a lead in drug discovery due to its structural features that allow for interaction with biological macromolecules.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Lipophilicity : The fluorine atom enhances the compound's ability to pass through biological membranes.
  • Enzyme Interaction : The nitrile group may modulate enzyme activity, influencing biochemical pathways.
  • Binding Affinity : The methoxy group can affect electronic properties, potentially altering binding affinities to receptors or enzymes.

Research Findings

Recent studies have investigated the biological effects of this compound, providing insights into its efficacy and safety:

Case Studies

  • Herbicidal Efficacy : In laboratory settings, compounds similar to this compound demonstrated significant herbicidal activity against various plant species. The mechanism involved disruption of metabolic processes in target plants.
  • Anticancer Potential : Preliminary studies suggest that structural analogs may exhibit cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameCAS NumberUnique Features
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)benzonitrile935685-88-4Contains a dioxolane ring enhancing solubility
2-Fluoro-4-(4-formylphenoxy)benzonitrile1234567-XSimilar formylphenoxy group but different fluorine position
3-Chloro-4-(4-formylphenoxy)benzonitrile7654321-YChlorine substituent may alter biological activity

Q & A

Basic Research Question

  • Nitrile Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions and enabling cyano hydrolysis to carboxylic acids under acidic/basic conditions .
  • Formyl Group : Participates in condensation reactions (e.g., Schiff base formation) for constructing heterocycles or polymers. Steric hindrance from the phenoxymethyl chain may slow reactivity .
  • Fluorine : Enhances metabolic stability and influences electronic properties via inductive effects. Its ortho position relative to the nitrile may reduce steric clashes in coupling reactions .

What spectroscopic techniques are optimal for characterizing this compound, and how are data contradictions resolved?

Advanced Research Question

  • FT-IR : Identifies functional groups (e.g., C≡N stretch ~2230 cm⁻¹, C=O stretch ~1680 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substitution patterns. For example:
    • Fluorine-induced splitting in aromatic proton signals .
    • Formyl proton resonance at ~9.8–10.0 ppm .
  • X-ray Crystallography : Confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving the formyl group) .
  • Contradiction Resolution : Cross-validation using DFT calculations (e.g., Fukui indices for reactive sites) and isotopic labeling to trace reaction pathways .

How can computational methods predict the biological interactions of this compound?

Advanced Research Question

  • Molecular Docking : Simulates binding to target proteins (e.g., enzymes or receptors). The nitrile and formyl groups may act as hydrogen bond acceptors/donors. Software like AutoDock Vina with force fields (e.g., AMBER) predicts binding affinities .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 for moderate lipophilicity, CYP450 inhibition risk due to fluorine) .
  • Dynamic Simulations : MD simulations (e.g., GROMACS) evaluate stability of ligand-protein complexes over time .

What are the challenges in scaling up the synthesis of this compound for industrial research, and how are they mitigated?

Advanced Research Question

  • Purification : Chromatography is inefficient at scale. Alternatives include recrystallization (solvent: ethanol/water) or fractional distillation under reduced pressure .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 phenol:fluorobenzonitrile ratio) and use scavengers (e.g., molecular sieves for aldehyde stabilization) .
  • Safety : Fluorinated intermediates may release HF; neutralization with CaCO₃ or KOH is critical .

How does the steric and electronic environment of this compound affect its application in materials science?

Advanced Research Question

  • Polymer Synthesis : The formyl group enables incorporation into conjugated polymers via Knoevenagel condensation. Fluorine improves thermal stability (TGA decomposition >250°C) .
  • Coordination Chemistry : Nitrile and formyl groups act as ligands for transition metals (e.g., Cu²⁺, Pd⁰), forming complexes for catalytic applications. XPS confirms metal-binding sites .

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